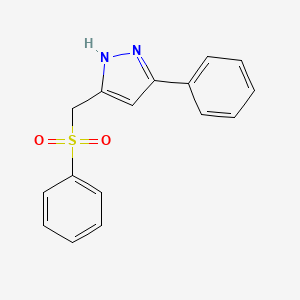
3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with phenyl and phenylsulfonylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The phenylsulfonylmethyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole: A compound with a similar core structure but different functional groups.
1,2,4-Oxadiazoles: A class of compounds with similar heterocyclic structures but different chemical properties
Uniqueness
3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
94012-56-3 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
5-(benzenesulfonylmethyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,15-9-5-2-6-10-15)12-14-11-16(18-17-14)13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18) |
Clé InChI |
IMDKLHNOHPCLGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


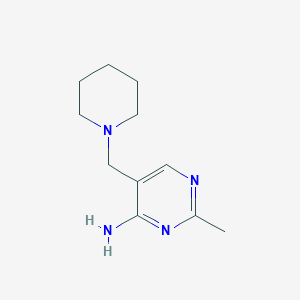
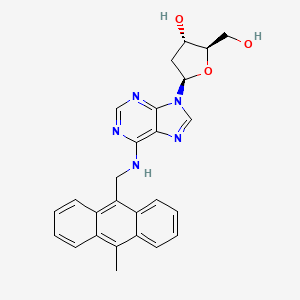
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
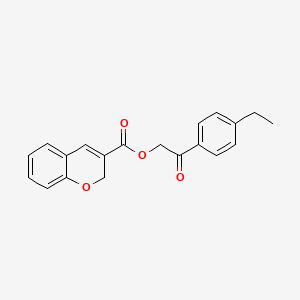
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
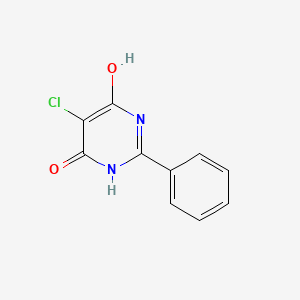
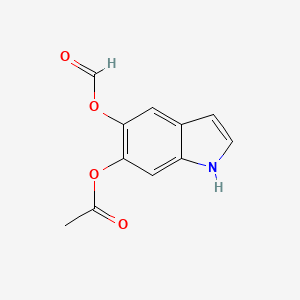
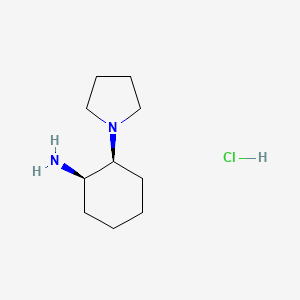
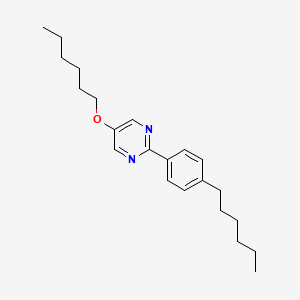
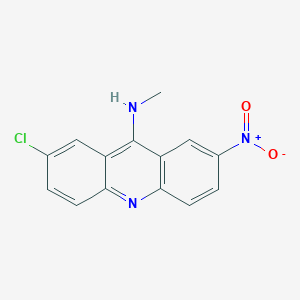
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
